molecular formula C11H19N B1296974 1-(Cyclohept-1-en-1-yl)pyrrolidine CAS No. 14092-11-6

1-(Cyclohept-1-en-1-yl)pyrrolidine

Cat. No. B1296974
Key on ui cas rn: 14092-11-6
M. Wt: 165.27 g/mol
InChI Key: UETVMGUBKRBHAV-UHFFFAOYSA-N
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Patent
US03997557

Procedure details

A solution of 32,6 g (0.15 mole) of p-fluorophenacylbromide in 100 ml. of dry dimethylformamide is added dropwise to a cooled solution of 25 g (0.15 mole) of 1-pyrrolidino-1-cycloheptene in 100 ml. of dry dimethylformamide. After stirring at ambient temperature for 20 hours, and at 100° C. for 5 hours, 250 ml. of water are added, and the mixture is stirred for 3 hours. The reaction mixture is poured into 1500 ml. of water, extracted with chloroform, and the chloroform extract is washed with water and dried. Removal of the chloroform leaves 2-(p-fluorophenacyl)cycloheptanone as an oil. Infrared and nuclear magnetic resonance spectra confirm the above structure.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7]Br)=[CH:4][CH:3]=1.CN(C)[CH:14]=[O:15].N1([C:22]2[CH2:28][CH2:27]C[CH2:25][CH2:24][CH:23]=2)CCCC1>O>[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][CH:25]2[CH2:24][CH2:23][CH2:22][CH2:28][CH2:27][C:14]2=[O:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
FC1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
25 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 100° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into 1500 ml
EXTRACTION
Type
EXTRACTION
Details
of water, extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the chloroform

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC=C(C(CC2C(CCCCC2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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